N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine
Description
N-[1-(4-Methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine is a synthetic amine derivative featuring a furan-2-amine core substituted with a 4-methoxyphenyl group and a branched alkenyl chain. Its structure combines aromatic, heterocyclic, and aliphatic components, making it a versatile scaffold for pharmacological and synthetic applications. The compound’s unique features include:
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C17H21NO2/c1-13(2)12-16(18(3)17-6-5-11-20-17)14-7-9-15(19-4)10-8-14/h5-11,16H,1,12H2,2-4H3 |
InChI Key |
QKADLIHIMIATIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C1=CC=C(C=C1)OC)N(C)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenylacetonitrile with methylbutenyl bromide in the presence of a base to form an intermediate. This intermediate is then reacted with furan-2-carbaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Halogenated furan derivatives
Scientific Research Applications
N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan and Methoxyphenyl Motifs
(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine (CAS 436087-20-6)
- Structure : Contains a furan-2-yl group, 4-methoxyphenyl, and an ethyl linker.
- Key Differences : Ethyl linker vs. butenyl chain in the target compound.
1-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine
- Structure : Features a furanmethylamine group and a substituted methoxyphenyl ring (benzyloxy, chlorine).
- Key Differences : Additional substituents (Cl, benzyloxy) increase molecular weight (357.83 g/mol) and polarity.
- Implications : Chlorine may enhance electrophilicity, influencing reactivity in drug metabolism .
Analogues with Modified Aliphatic Chains
N-[[5-(4-Fluorophenyl)furan-2-yl]methyl]-2,3-dimethylbutan-1-amine
- Structure : Fluorophenyl-substituted furan with a dimethylbutyl chain.
- Key Differences : Fluorine substituent vs. methoxy group; dimethylbutyl chain vs. butenyl.
- Implications : Fluorine’s electron-withdrawing effects could alter metabolic stability compared to the methoxy group’s electron-donating properties .
b. (2R,3S)-2-(4-Methoxyphenyl)-N-methyltetrahydrofuran-3-amine
Pharmacologically Active Analogues
Astemizole (Hismanal®)
- Structure : Contains a 4-methoxyphenethyl group and a benzimidazole core.
- Key Differences : Benzimidazole and piperidine moieties absent in the target compound.
- Implications : Astemizole’s antihistaminic activity arises from its benzimidazole-piperidine scaffold, highlighting divergent biological targets compared to the furan-2-amine derivative .
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine is a complex organic compound notable for its unique structural features, which include a furan ring, an amine group, and a methoxy-substituted phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. The presence of the methoxy group enhances its reactivity and biological potential, making it a candidate for further research.
Biological Activities
Research indicates that compounds containing furan and amine groups often exhibit a variety of biological activities. The following table summarizes some of the notable activities associated with this compound and related compounds.
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits significant activity against various bacterial strains. |
| Antioxidant | Capable of scavenging free radicals, potentially reducing oxidative stress. |
| Cytotoxicity | Shows selective cytotoxic effects on certain cancer cell lines. |
| Enzyme Inhibition | Interacts with specific enzymes, demonstrating inhibition properties. |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
- Enzyme Interaction : It has been shown to inhibit enzymes involved in metabolic pathways, which could have therapeutic implications in metabolic disorders.
- Radical Scavenging : The furan ring contributes to the compound's ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various furan derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent antimicrobial effects.
Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of this compound on human breast cancer cell lines revealed an IC50 value of 15 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
